molecular formula C12H12N8O3S2 B14988139 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B14988139
M. Wt: 380.4 g/mol
InChI Key: SFHMWJWILXYQEV-UHFFFAOYSA-N
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Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features multiple heterocyclic rings. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a combination of oxadiazole, triazole, and thiazole rings. These rings are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves multiple steps, starting with the preparation of the individual heterocyclic components. The synthetic route typically includes the following steps:

Scientific Research Applications

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include the inhibition of metabolic enzymes, which can lead to therapeutic effects such as lowering blood glucose levels in diabetic patients .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE include other heterocyclic compounds with oxadiazole, triazole, and thiazole rings. Some examples are:

The uniqueness of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of heterocyclic rings, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H12N8O3S2

Molecular Weight

380.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H12N8O3S2/c1-6(21)14-9-8(18-23-19-9)10-16-17-12(20(10)2)25-5-7(22)15-11-13-3-4-24-11/h3-4H,5H2,1-2H3,(H,13,15,22)(H,14,19,21)

InChI Key

SFHMWJWILXYQEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=NC=CS3

Origin of Product

United States

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